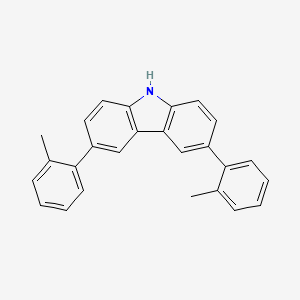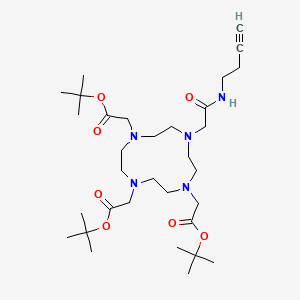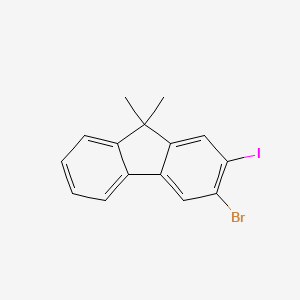![molecular formula C42H27BrN2 B8202050 9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure combining biphenyl and bromophenyl groups with a bicarbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often involve palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Photonics: Its unique structure allows it to be used in photonic devices, such as lasers and optical sensors.
Materials Science: It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism by which 9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenyl group, used in various cross-coupling reactions.
Biphenyl: A basic structure that forms part of the compound, used in many organic synthesis applications.
Carbazole: The core structure of the compound, known for its electronic properties.
Uniqueness
9-([1,1’-Biphenyl]-3-yl)-9’-(4-bromophenyl)-9H,9’H-3,3’-bicarbazole is unique due to its combination of biphenyl and bromophenyl groups with a bicarbazole core. This structure provides a balance of rigidity and flexibility, making it suitable for various advanced applications in electronics and materials science.
Propriétés
IUPAC Name |
3-[9-(4-bromophenyl)carbazol-3-yl]-9-(3-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27BrN2/c43-32-19-21-33(22-20-32)44-39-15-6-4-13-35(39)37-26-30(17-23-41(37)44)31-18-24-42-38(27-31)36-14-5-7-16-40(36)45(42)34-12-8-11-29(25-34)28-9-2-1-3-10-28/h1-27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKPZCNUDSCGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)Br)C9=CC=CC=C93 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Isoindolo[2,1-a]indole](/img/structure/B8201971.png)





![(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8202008.png)

![(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B8202028.png)
![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)



![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
